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zinc;1,2-dimethoxyethane;iodomethane

Cat. No.: B14279738
M. Wt: 437.4 g/mol
InChI Key: YWLBHJMTZHTZBG-UHFFFAOYSA-N
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Description

Overview of Organozinc Reagents in Modern Synthetic Methodologies

Organozinc reagents are widely employed in a multitude of synthetic transformations. Their utility spans from classic named reactions to contemporary catalytic cross-coupling processes. Key applications include:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, forming a new carbon-carbon bond. sigmaaldrich.com

Reformatsky Reaction: This reaction involves the formation of an organozinc enolate from an α-halo ester and zinc metal, which then adds to a carbonyl compound to produce a β-hydroxy ester. wikipedia.orgadichemistry.com

Simmons-Smith Reaction: A stereospecific method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. chemistrylearner.comwikipedia.org

Michael Additions: The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds. sigmaaldrich.com

The relatively low basicity of many organozinc reagents contributes to their compatibility with a wide range of functional groups, such as esters, ketones, and nitriles, which might not be tolerated by more reactive organometallic compounds. sigmaaldrich.comorganic-chemistry.org

Historical Development of Methylzinc Reagents and their Synthetic Utility

The history of organozinc compounds dates back to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). digitellinc.comacs.org This seminal discovery marked the beginning of main-group organometallic chemistry. acs.org Frankland's work laid the groundwork for future investigations into the nature and reactivity of the carbon-zinc bond. acs.org

Subsequent research by chemists such as Aleksandr Mikhailovich Butlerov and his students further expanded the synthetic applications of organozinc reagents, particularly in the synthesis of alcohols from carbonyl compounds. digitellinc.com The development of the Reformatsky reaction in 1887 by Sergey Nikolaevich Reformatsky showcased the unique reactivity of organozinc reagents derived from α-halo esters. digitellinc.combyjus.com

The Simmons-Smith reaction, discovered in the mid-20th century, provided a powerful and stereospecific method for cyclopropane (B1198618) synthesis, further cementing the importance of organozinc reagents in the synthetic chemist's arsenal. wikipedia.orgorganicreactions.org These historical milestones have paved the way for the continued development and application of methylzinc and other organozinc reagents in contemporary organic synthesis.

The Significance of Coordinating Solvents, particularly 1,2-Dimethoxyethane (B42094), in Organometallic Chemistry

Coordinating solvents play a crucial role in organometallic chemistry by solvating the metal center, influencing the reactivity of the organometallic species, and often facilitating the reaction. chemimpex.commultichemindia.com Ethers are commonly employed for this purpose, with 1,2-dimethoxyethane (DME), also known as glyme, being a particularly effective choice. sigmaaldrich.comchemicalbook.com

DME is a polar aprotic solvent that acts as a bidentate ligand, chelating to the metal center through its two oxygen atoms. chemicalbook.com This chelation can stabilize reactive organometallic intermediates, enhance the solubility of organometallic compounds, and modify the reactivity of the reagent. chemimpex.comchemicalbook.com In the context of the zinc;1,2-dimethoxyethane;iodomethane (B122720) system, DME can coordinate to the zinc center, influencing the formation and reactivity of the resulting methylzinc iodide species. The use of DME can lead to improved reaction yields and selectivity in various organometallic transformations. byjus.comchemimpex.com

Scope and Objectives of Research Pertaining to Zinc;1,2-Dimethoxyethane;Iodomethane Systems in Academic Inquiry

Academic research into systems involving zinc, 1,2-dimethoxyethane, and iodomethane is multifaceted. The primary objective is often the in-situ generation of a methylzinc reagent for subsequent synthetic applications. Key areas of investigation include:

Optimization of Reagent Formation: Studies focus on the conditions for the efficient formation of the active organozinc species, including the type and activation of the zinc metal, reaction temperature, and concentration.

Mechanistic Elucidation: Researchers aim to understand the precise mechanism of the reactions involving the in-situ generated methylzinc reagent, including the nature of the transition states and the role of the solvent.

Synthetic Applications: A significant portion of research is dedicated to exploring the synthetic utility of this system in various carbon-carbon bond-forming reactions, such as additions to carbonyls, conjugate additions, and cross-coupling reactions.

Stereochemical Control: For reactions involving the formation of chiral centers, a major objective is the development of stereoselective transformations, often through the use of chiral ligands or auxiliaries.

The combination of a readily available metal, a versatile coordinating solvent, and a simple alkyl halide makes the this compound system an attractive and economically viable option for generating valuable methylzinc reagents for a wide range of synthetic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14I2O2Zn B14279738 zinc;1,2-dimethoxyethane;iodomethane

Properties

Molecular Formula

C6H14I2O2Zn

Molecular Weight

437.4 g/mol

IUPAC Name

zinc;1,2-dimethoxyethane;iodomethane

InChI

InChI=1S/C4H10O2.2CH2I.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2

InChI Key

YWLBHJMTZHTZBG-UHFFFAOYSA-N

Canonical SMILES

COCCOC.[CH2-]I.[CH2-]I.[Zn+2]

Origin of Product

United States

Synthesis and Generation Methodologies of Methylzinc Species in the Presence of 1,2 Dimethoxyethane

Direct Insertion of Zinc into Iodomethane (B122720): Classical and Activated Metal Approaches

The most direct route to organozinc halides is the oxidative addition of metallic zinc into a carbon-halogen bond. google.com This process, while straightforward in principle, is often hindered by the low reactivity of commercially available zinc, which is typically passivated by a layer of zinc oxide. google.com Consequently, activation of the zinc is crucial for achieving efficient and reproducible synthesis of methylzinc iodide from iodomethane. nih.gov

Strategies for Zinc Activation

To overcome the inertness of bulk zinc metal, various activation strategies have been developed. These can be broadly categorized into mechanical and chemical methods.

Mechanical Activation: Methods such as ball milling can be used to activate zinc. This mechanochemical approach generates fresh metal surfaces and has been successfully applied to the in situ generation of organozinc species for subsequent reactions like the Negishi cross-coupling. nih.gov

Chemical Activation: This is the more common approach and involves the use of various additives to either remove the passivating oxide layer or generate a more reactive form of zinc. nih.gov

Pre-treatment with Halogenated Compounds: A widely used method involves treating zinc dust with small quantities of activators like 1,2-dibromoethane (B42909) or chlorotrimethylsilane. nih.gov These reagents react with the zinc surface to generate reactive zinc halides, exposing fresh metal for reaction with the primary alkyl halide. nih.gov Iodine is also frequently used as an activator. nih.gov

Use of Additives during Reaction: The addition of lithium chloride (LiCl) during the reaction has proven highly effective, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF) and DME. sigmaaldrich.com The role of LiCl is not to activate the zinc surface directly but to solubilize the organozinc species as it forms on the metal surface. nih.gov This prevents the product from passivating the zinc and facilitates its continuous reaction with iodomethane. nih.govsigmaaldrich.com

Preparation of Highly Reactive Zinc (Rieke® Zinc): A highly potent form of activated zinc, known as Rieke® Zinc, is prepared by the chemical reduction of zinc salts, such as zinc chloride (ZnCl₂), with a strong reducing agent like lithium naphthalenide. nih.gov This method produces a fine, black powder of zinc with a very high surface area and reactivity, which readily undergoes oxidative addition with organohalides. acs.org

Activation MethodDescriptionKey Reagents/ConditionsMechanism of Action
Chemical Pre-treatmentTreating zinc metal prior to the addition of the main substrate.1,2-Dibromoethane, Chlorotrimethylsilane, IodineRemoves oxide layer and creates reactive zinc halide sites on the surface. nih.gov
In Situ Chemical AdditiveAdding a chemical to the reaction mixture along with the reactants.Lithium Chloride (LiCl)Solubilizes the newly formed organozinc halide from the metal surface, preventing passivation. nih.govsigmaaldrich.com
Rieke® ZincIn situ generation of highly active zinc powder.Reduction of ZnCl₂ with Lithium NaphthalenideCreates zinc with high surface area and no oxide layer, leading to very high reactivity. nih.govacs.org
MechanochemicalUsing mechanical force to activate the metal.Ball millingPhysically breaks up the oxide layer and increases surface area. nih.gov

Influence of 1,2-Dimethoxyethane (B42094) as a Reaction Medium on Zinc Insertion Kinetics and Efficiency

The choice of solvent is critical in the synthesis of organozinc reagents. While THF is commonly used, 1,2-dimethoxyethane (DME) offers distinct advantages that significantly improve reaction outcomes. acs.org DME is a bidentate ligand, meaning it has two oxygen atoms that can coordinate to a metal center. This property allows it to chelate metal cations, such as the zinc in the organozinc species and the lithium from additives like LiCl, more effectively than the monodentate THF. acs.orgresearchgate.net

Research combining experimental and computational studies has shown that the coordinating capability of DME plays a crucial role in stabilizing reaction intermediates and transition states. acs.orgresearchgate.net This enhanced chelation lowers the activation energy of the reaction compared to when THF is used as the solvent. researchgate.net Consequently, reactions performed in DME often exhibit faster kinetics and higher yields. For example, the uncatalyzed conjugate addition of organozinc halides to enones proceeds in excellent yield in DME, whereas the same reaction is ineffective in THF. acs.orgresearchgate.net This highlights the profound impact of DME's unique solvating properties on the reactivity and efficiency of reactions involving organozinc species generated from zinc and iodomethane.

Continuous Flow Synthesis Protocols for Organozinc Reagents utilizing 1,2-Dimethoxyethane Solvents

Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering enhanced safety, control, and scalability. rsc.org The on-demand synthesis of organozinc reagents, which can be unstable and exothermic to prepare, is particularly well-suited to this technology. researchgate.net Using DME as a solvent in these systems combines the benefits of flow processing with the superior solvating properties of the medium.

Reactor Design and Process Parameter Optimization for Methylzinc Iodide Production in Flow

The continuous flow synthesis of organozinc reagents typically involves pumping a solution of the organic halide (iodomethane) in a suitable solvent (DME) through a reactor containing activated metallic zinc. researchgate.net

Reactor Design: A common setup is a packed-bed reactor, where a column is filled with granular zinc or zinc turnings. researchgate.netjmcs.org.mx This design provides a large surface area for the reaction and allows the unreacted zinc metal to be retained within the reactor, eliminating the need for downstream filtration. researchgate.net The temperature of the column can be precisely controlled with a heating jacket, which is crucial for initiating the reaction and maintaining a consistent rate. researchgate.net More advanced designs may include features for replenishing the zinc metal during extended operation. nih.gov

Process Parameter Optimization: The success of a continuous flow synthesis relies on the careful optimization of several parameters:

Flow Rate: This determines the residence time of the reactants in the zinc bed. Slower flow rates increase residence time, which can lead to higher conversion but lower throughput.

Temperature: Heating is often required to initiate the zinc insertion. Precise temperature control is a key advantage of flow reactors and allows for consistent product quality and safe management of the exothermic reaction. researchgate.net

Concentration: The concentration of iodomethane in the DME solvent affects the reaction rate and the heat generated. Flow systems can often handle higher concentrations than batch reactors due to their superior heat transfer capabilities.

Zinc Activation: The zinc in the packed bed must be activated. This can be done prior to starting the flow process or by including an activator in the feed solution.

By optimizing these parameters, a steady stream of methylzinc iodide solution with a reproducible concentration can be generated on-demand and used directly in a subsequent reaction step. researchgate.net

Comparative Analysis of Continuous Flow versus Batch Synthesis for Organozinc Compounds

The synthesis of organozinc reagents in continuous flow offers several significant advantages over traditional batch methods.

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Large volumes of reactive reagents and potential for thermal runaway in exothermic reactions.Small reaction volumes at any given time significantly reduce risks associated with hazardous intermediates and exotherms. rsc.org
Heat Transfer Inefficient, especially on a large scale. Can lead to temperature gradients and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control.
Scalability Scaling up is often problematic and requires re-optimization ("scale-up effect").More straightforward scalability by running the system for longer or by "numbering-up" (running multiple reactors in parallel). rsc.org
Reproducibility Can suffer from batch-to-batch variability due to difficulties in controlling initiation and temperature. jmcs.org.mxSuperior control over reaction parameters (temperature, residence time, mixing) leads to highly consistent product quality and concentration. rsc.orgresearchgate.net
Process Involves distinct steps of reagent preparation, reaction, and workup, leading to longer overall process times.Allows for the integration of synthesis, and subsequent reaction steps into a single, uninterrupted process ("telescoping"). acs.org

For organozinc synthesis, these advantages are particularly relevant. The ability to safely manage the exothermicity and generate the often-unstable reagent for immediate use without isolation makes continuous flow a highly attractive and efficient manufacturing platform. acs.orgresearchgate.net

Electrochemical Generation of Methylzinc Reagents within 1,2-Dimethoxyethane-Based Electrolytes

Electrosynthesis offers an alternative pathway for the generation of organometallic reagents, often under mild conditions and without the need for chemical activating agents. The electrochemical generation of methylzinc reagents can be achieved using a sacrificial anode setup.

In this method, an electrochemical cell is constructed with a zinc metal anode and an inert cathode. The electrolyte consists of a solution of iodomethane in a suitable solvent like DME, along with a supporting electrolyte to ensure conductivity. jmcs.org.mx When a potential is applied, the following processes occur:

At the Anode (Oxidation): The sacrificial zinc anode is oxidized, releasing zinc ions (Zn²⁺) and electrons into the system. Zn(s) → Zn²⁺(aq) + 2e⁻

At the Cathode (Reduction): The iodomethane is reduced at the cathode, accepting electrons to form a methyl radical and an iodide ion. This highly reactive methyl radical can then react with the zinc ions or the zinc anode to form the desired methylzinc iodide.

This electrochemical approach avoids the need for pre-activated zinc or chemical additives like 1,2-dibromoethane. The reaction can be controlled simply by adjusting the applied current or potential.

The use of 1,2-dimethoxyethane as the solvent in the electrolyte is highly advantageous. Its ability to effectively solvate cations makes it an excellent medium for electrochemical applications, as demonstrated by its extensive use in modern battery research. researchgate.netjmcs.org.mx A DME-based electrolyte can readily dissolve the supporting electrolyte salts (e.g., tetraalkylammonium salts) and stabilize the zinc ions and the final methylzinc iodide product, facilitating a smooth and efficient electrochemical synthesis.

Principles of Electrochemical Activation of Zinc for Organometallic Formation

The electrochemical synthesis of organozinc compounds represents a significant advancement in organometallic chemistry, providing a greener and often more efficient alternative to classical methods. nih.gov This approach is predicated on the in-situ generation of a reactive zinc species that can readily undergo oxidative addition with an organic halide, such as iodomethane.

At the heart of this process is the use of a sacrificial zinc anode. researchgate.net In an electrochemical cell, the zinc metal of the anode is oxidized, releasing a steady stream of zinc cations (Zn²⁺) into the electrolyte solution. orgsyn.org This controlled dissolution ensures a continuous supply of the metal reactant at the electrode-solution interface, where the reaction with the organic halide occurs. The general principle involves the reduction of the organic halide at the cathode to form a radical anion, which then reacts with the zinc species generated from the anode.

Furthermore, the efficiency and selectivity of the electrochemical formation of organozinc reagents can be significantly enhanced through catalysis. Transition metal salts, particularly those of cobalt and nickel, have been shown to be effective catalysts in these systems. riekemetals.comnih.gov The proposed mechanism often involves the electrochemical reduction of the catalyst to a lower oxidation state, which then activates the organic halide. This is followed by a transmetalation step with the zinc from the sacrificial anode to generate the organozinc compound and regenerate the catalyst. This catalytic cycle allows for the reaction to proceed under milder conditions and with a broader substrate scope. The use of a sacrificial anode is not only practical for providing the zinc reagent but also helps in maintaining a stable potential at the counter electrode, which is crucial for the control of the electrochemical reaction. researchgate.net

Electrolyte Composition and Its Impact on Methylzinc Iodide Yield and Selectivity

The composition of the electrolyte is a critical factor that governs the yield and selectivity of the electrochemical synthesis of methylzinc iodide in 1,2-dimethoxyethane. The electrolyte, typically consisting of a supporting salt dissolved in the solvent, influences the conductivity of the medium, the stability of the generated species, and the rate of side reactions. While specific quantitative data for the synthesis of methylzinc iodide in 1,2-dimethoxyethane is not extensively tabulated in publicly available literature, the principles of organozinc electrochemistry allow for a qualitative and predictive understanding of these effects.

The supporting electrolyte serves multiple functions. Primarily, it ensures the efficient passage of electric current through the solution. The nature of the cation and anion of the supporting electrolyte can have a profound impact on the reaction. For instance, tetraalkylammonium salts are commonly used due to their good solubility in organic solvents and their wide electrochemical window.

The selectivity of the reaction, which in this context refers to the preferential formation of methylzinc iodide over byproducts (such as ethane (B1197151) from the coupling of two methyl radicals, or methane (B114726) from proton abstraction), is also influenced by the electrolyte. A well-chosen electrolyte can help to stabilize the intermediate species and direct the reaction pathway towards the desired product.

The following table provides a qualitative summary of the expected impact of different electrolyte components on the electrochemical synthesis of methylzinc iodide.

Electrolyte ComponentConcentrationExpected Impact on YieldExpected Impact on SelectivityRationale
Supporting Electrolyte (e.g., Bu₄NBF₄) Low to ModerateIncreasesNeutral to PositiveEnhances conductivity of the solution, facilitating the electrochemical process.
Lithium Halide (e.g., LiCl) Catalytic to StoichiometricSignificantly IncreasesPositiveForms soluble "ate" complexes with methylzinc iodide, preventing passivation of the zinc anode and increasing the concentration of the product in solution.
Solvent (1,2-Dimethoxyethane) -PositivePositiveActs as a chelating agent, stabilizing the methylzinc species and enhancing its solubility and reactivity.
Iodomethane StoichiometricDirectly ProportionalNeutralThe primary reactant for the formation of the methyl group in the organozinc compound.
Catalyst (e.g., CoBr₂) CatalyticIncreasesPositiveLowers the activation energy for the oxidative addition of iodomethane to zinc, allowing for milder reaction conditions and potentially reducing side reactions.

This table is a representation based on established principles in organozinc electrochemistry and is intended to be illustrative due to the lack of specific comparative studies for this exact system.

Alternative Preparative Routes to Methylzinc Compounds and their Compatibility with 1,2-Dimethoxyethane

Besides electrochemical synthesis, several other methods are available for the preparation of methylzinc compounds. The compatibility of these routes with 1,2-dimethoxyethane is generally high, as DME is a polar aprotic ether that can effectively solvate and stabilize organometallic reagents.

One of the most common alternative methods is the direct insertion of activated zinc into methyl iodide . Standard zinc metal is often unreactive, but its reactivity can be dramatically increased through various activation methods. A prominent example is the use of Rieke zinc . Rieke zinc is a highly reactive form of zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. This activated zinc readily reacts with alkyl halides, including methyl iodide, at or below room temperature. The reaction is typically carried out in an ether-type solvent, and 1,2-dimethoxyethane is an excellent choice due to its bidentate chelating nature, which helps to stabilize the resulting methylzinc iodide.

Another well-established method is transmetallation , which involves the reaction of a more electropositive organometallic reagent with a zinc halide. The most common precursors for this approach are Grignard reagents (organomagnesium halides) or organolithium compounds. For the synthesis of methylzinc iodide, methylmagnesium iodide would be reacted with zinc iodide (ZnI₂). This reaction proceeds via an equilibrium, and the formation of the organozinc compound is favored. 1,2-Dimethoxyethane is a suitable solvent for this reaction as it is compatible with both the Grignard reagent and the resulting organozinc species.

The following table provides a comparative overview of these alternative synthesis routes for methylzinc compounds in the context of their use with 1,2-dimethoxyethane.

Synthesis RouteDescriptionCompatibility with 1,2-DimethoxyethaneAdvantagesDisadvantages
Direct Insertion (Rieke Zinc) Reaction of highly activated zinc powder with methyl iodide.HighHigh reactivity, allowing for mild reaction conditions. Tolerates a variety of functional groups.Requires the separate preparation of the highly reactive Rieke zinc, which can be sensitive to air and moisture.
Transmetallation (from Grignard) Reaction of methylmagnesium iodide with a zinc halide (e.g., ZnI₂).HighReadily available starting materials (Grignard reagents are common). The reaction is typically fast and high-yielding.Introduces magnesium salts into the reaction mixture, which may influence subsequent reactions.

Coordination Chemistry and Structural Elucidation of Zinc;1,2 Dimethoxyethane;iodomethane Systems

Complexation of Methylzinc Iodide with 1,2-Dimethoxyethane (B42094) (DME)

The interaction between methylzinc iodide and 1,2-dimethoxyethane leads to the formation of organozinc-DME adducts. This complexation is crucial as it modulates the solubility, stability, and reactivity of the organozinc species. The nature of these adducts has been investigated through various analytical techniques to understand their electronic and structural characteristics.

Spectroscopic methods are essential for characterizing the transient and stable species formed when methylzinc iodide is complexed with DME.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, including ¹H, ¹³C, and Diffusion-Ordered Spectroscopy (DOSY), are powerful tools for probing the solution-state structure and aggregation of organozinc reagents. uu.nlescholarship.org In the presence of coordinating solvents like DME, NMR studies can reveal the nature of the solvent-solute interaction and provide insights into the equilibrium between different aggregated species. rsc.org For instance, diffusion NMR measurements have been used to highlight that organozinc halides undergo considerable aggregation in DME. rsc.org

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy : In the gas phase, IRMPD spectroscopy combined with mass spectrometry provides detailed structural information about mass-selected ions. rsc.org This technique is used to obtain vibrational spectra of ions, which can be compared with theoretical spectra calculated for candidate structures. For organozinc systems, IRMPD allows for the characterization of solvated alkylzinc cations. rsc.org The method can distinguish between different coordination numbers and geometries, revealing, for example, that gas-phase alkylzinc-ligand complex ions preferentially adopt a tetrahedral coordination sphere. rsc.org

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for studying the speciation of organozinc complexes in solution, although it preferentially detects charged species. nih.gov It has been used to identify the formation of higher-order zincates, which are anionic complexes formed in the presence of salts. nih.gov The combination of ESI-MS/MS with IRMPD and computational modeling allows for a full characterization of solvated and coordinated alkylzinc cations in the gas phase, derived from organozinc iodide precursors. rsc.org

1,2-Dimethoxyethane (DME) is a diether capable of acting as a bidentate, chelating ligand. nih.gov This chelation is critical in the chemistry of organozinc compounds. By coordinating to the zinc center at two positions, DME forms a stable five-membered ring, which enhances the stability of the resulting complex compared to monodentate ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

This stabilization has significant mechanistic implications. Density functional theory (DFT) calculations have shown that the coordinating capabilities of DME are crucial for stabilizing transition states. rsc.org In certain reactions, DME facilitates a mechanism involving two organozinc moieties, lowering the activation energy compared to the same reaction in THF. rsc.org This stabilization explains the often-observed enhancement in reactivity and yield when DME is used as the solvent for reactions involving organozinc halides. rsc.org

Structural Analysis of Methylzinc-DME Complexes

Determining the precise geometric arrangement of atoms in methylzinc-DME complexes is vital for understanding their chemical behavior. This is achieved through both solid-state and gas-phase analytical methods.

For example, the crystal structure of ethylzinc (B8376479) iodide, a close homologue, reveals a polymeric chain structure where each zinc atom is tetrahedrally coordinated, bridging between iodide ions. rsc.org The introduction of a strong chelating ligand like DME would be expected to break up this polymeric structure, leading to the formation of discrete, monomeric, or dimeric molecular complexes. In such a complex, the zinc center would likely feature a distorted tetrahedral geometry, coordinated to the methyl group, the iodide ion, and the two oxygen atoms of the DME ligand. The table below presents the crystallographic data for ethylzinc iodide, which serves as a model for the fundamental bond distances and coordination environment. rsc.org

ParameterValue
CompoundEthylzinc Iodide (EtZnI)
Crystal SystemOrthorhombic
Space GroupPnma
Zn–C Bond Length1.95 Å
Zn–I Bond Length (intramolecular)2.64 Å
Zn–I Bond Length (intermolecular)2.91 Å
I–Zn–C Angle144.4°

In the absence of coordinating solvents, the intrinsic structure of monomeric methylzinc iodide (IZnCH₃) has been precisely determined in the gas phase using millimeter-wave direct absorption spectroscopy. This study provided the first experimental structure of a monomeric organozinc halide. rsc.org

The experimental data unequivocally show that IZnCH₃ is a symmetric top molecule with C₃v symmetry. rsc.org The key structural parameters are detailed in the table below. These high-precision measurements provide a fundamental baseline for understanding how the geometry of the IZnCH₃ molecule is perturbed upon interaction with solvating ligands like DME. Gas-phase techniques, such as IRMPD spectroscopy, can then be used to probe the structure of the resulting IZnCH₃-(DME)ₙ complexes, identifying the coordination number and geometry around the zinc cation. rsc.org

ParameterValue
MoleculeIZnCH₃ (Gas Phase)
Point GroupC₃v
r(I–Zn)2.4076(2) Å
r(Zn–C)1.9201(2) Å
r(C–H)1.105(9) Å
∠(H–C–H)108.7(5)°

Influence of 1,2-Dimethoxyethane on the Aggregation State and Solution Behavior of Organozinc Reagents

Organozinc halides are known to exist as complex equilibria of various species in solution, a phenomenon governed by the Schlenk equilibrium. The position of this equilibrium and the degree of aggregation are highly dependent on the solvent.

2 RZnX ⇌ R₂Zn + ZnX₂

Diffusion NMR studies have provided direct evidence that organozinc halides, including species analogous to methylzinc iodide, undergo significant aggregation in DME. rsc.org However, these studies also indicated that the differences in aggregation behavior between DME and THF were not substantial. rsc.org Despite similar aggregation states, the reactivity of the organozinc reagents is often markedly higher in DME. This suggests that while DME does not prevent aggregation, its superior chelating ability results in the formation of more reactive monomeric or smaller aggregated species at equilibrium, or it stabilizes the key transition states leading to the reaction products more effectively. rsc.org The presence of other species, such as lithium salts, can further influence the solution behavior, leading to the formation of more complex "ate" complexes (zincates). uu.nl

Theoretical and Computational Approaches to Model Methylzinc-DME Interactions and Complex Stability

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate nature of organometallic species, including the interactions within zinc;1,2-dimethoxyethane;iodomethane (B122720) systems. These methods provide a molecular-level understanding of geometries, reaction energetics, and the stabilizing role of solvent molecules like 1,2-dimethoxyethane (DME), which are often challenging to probe experimentally.

Density Functional Theory (DFT) is a predominant computational method employed to investigate these zinc complexes. DFT calculations allow for the prediction of molecular structures, vibrational frequencies, and the thermodynamics of complex formation. Various functionals, such as B3LYP and M06, are commonly used in conjunction with appropriate basis sets to accurately model the electronic structure and energy of these systems. Such studies are critical for understanding the nature of the coordination bonds between the zinc center and the oxygen atoms of the DME ligand.

Computational investigations have highlighted the significant role of DME's coordinating capabilities in stabilizing transition states and reactive intermediates. DFT calculations have shown that DME can lower the activation energy of reactions involving organozinc compounds compared to other ether solvents like tetrahydrofuran (THF). rsc.org This stabilizing effect is attributed to the bidentate chelation of DME to the zinc atom, which influences the reactivity and solubility of the organozinc species.

The primary species formed from zinc and iodomethane is methylzinc iodide (CH₃ZnI). Computational studies have been performed to determine its geometric and vibrational properties, which serve as a baseline for understanding its complexes. High-level ab initio methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide benchmark data on the isolated molecule. These calculations offer precise values for bond lengths and angles, which can then be compared to data for the DME-coordinated complex to quantify the structural changes upon ligand association. For instance, the calculated equilibrium geometry of unsolvated methylzinc iodide provides the fundamental structural parameters of the molecule. researchgate.net

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful technique for identifying and characterizing organozinc species in solution. Theoretical calculations can predict the vibrational frequencies of different structures, such as the free methylzinc iodide and its DME adduct. By comparing the calculated spectra with experimental infrared and Raman data, researchers can confirm the presence of the complex and gain insights into the strength of the zinc-DME coordination. Experimental measurements in DME have been reported and can be compared against theoretical predictions to validate the computational models. researchgate.net

The following tables summarize key computational data for methylzinc iodide, which forms the basis for understanding its interaction with DME.

Calculated Equilibrium Geometry of Methylzinc Iodide (IZnCH₃)
ParameterValue
r(Zn-C)1.924 Å
r(Zn-I)2.421 Å
r(C-H)1.093 Å
∠(H-C-H)108.6°

Data sourced from CCSD(T)/aug-cc-pVTZ-PP calculations. researchgate.net

Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Methylzinc Iodide (IZnCH₃)
Vibrational ModeSymmetryCalculated (Harmonic)Experimental (in DME solution)
CH₃ d-stretchE3122-
CH₃ s-stretchA₁3020-
CH₃ d-deformE1458-
CH₃ s-deformA₁1222-
CH₃ rockE724-
Zn-C stretchA₁529511
Zn-I stretchA₁239-
C-Zn-I bendE99-

Calculated values from CCSD(T)/aug-cc-pVTZ-PP level of theory. Experimental data measured in DME solution. researchgate.net

Mechanistic Investigations of Reactions Involving Methylzinc Reagents and 1,2 Dimethoxyethane

Mechanistic Pathways of Zinc Insertion into the Carbon-Iodine Bond of Iodomethane (B122720)

The direct insertion of metallic zinc into the carbon-iodine bond of iodomethane is the primary step in the formation of methylzinc iodide. This process, seemingly straightforward, involves complex surface chemistry and is influenced by the electronic state of the zinc atoms and the surrounding solvent environment.

Theoretical studies have shed light on the critical role of the electronic state of atomic zinc in the activation of the carbon-iodine (C-I) bond in iodomethane. High-level ab initio calculations suggest that the reaction of methyl iodide with atomic zinc to form methylzinc iodide monomer is a key process. researchgate.net The activation of C-X bonds (where X is a halogen) by transition metal species is a pivotal step in many industrially significant catalytic processes, including cross-coupling reactions. researchgate.net

Investigations into the gas-phase reaction between atomic zinc and methane (B114726) have provided insights that can be extrapolated to iodomethane. The activation of the C-H bond in methane by the lowest excited ³P state of atomic zinc is a plausible scenario for the formation of methylzinc hydride. nih.gov This suggests that excited electronic states of zinc may play a significant role in overcoming the activation barrier for insertion into C-I bonds as well.

Computational studies have explored the potential energy surfaces for the reaction of both ground-state (¹S) and excited-state (³P) zinc atoms with methyl iodide. The insertion of a triplet zinc atom into the C-I bond is an energetically downhill process. researchgate.net This contrasts with the reaction involving ground-state zinc, which typically faces a higher activation energy barrier. The involvement of excited zinc atoms, which can be generated under various reaction conditions (e.g., via mechanical activation or in the presence of certain additives), can therefore significantly accelerate the formation of the organozinc reagent.

An alternative SN2-like mechanism has also been proposed, involving the attack of a triplet zinc atom on the methyl group of iodomethane, leading to substitution and inversion of configuration at the carbon atom. researchgate.net This pathway begins with the formation of a van der Waals complex. researchgate.net

The following table summarizes the key energetic parameters for the insertion of triplet atomic zinc into the C-I bond of iodomethane.

Reaction Step Description Relative Energy (kcal/mol)
ReactantsZn(³P) + CH₃I0
Transition State[Zn---I---CH₃]‡Lower than reactants
ProductIZnCH₃Significantly lower than reactants

Note: The values are qualitative representations based on theoretical calculations indicating an energetically favorable pathway.

The solvent plays a crucial role in the synthesis of organozinc reagents, influencing both the rate of formation and the stability of the resulting species. 1,2-Dimethoxyethane (B42094) (DME), a bidentate chelating ether, is known to effectively solvate metal cations and can significantly impact the kinetics and stereochemistry of the zinc insertion reaction.

The formation of organozinc reagents from zinc metal and organohalides is a heterogeneous process that involves two primary steps: oxidative addition to form a surface organozinc intermediate, followed by solubilization of this intermediate. nih.gov Solvents can influence both of these steps. Polar aprotic solvents can accelerate the oxidative addition step. nih.gov

The solvation structure of the zinc ion is a critical factor. In aqueous systems, regulating the solvation structure of Zn²⁺ has been shown to be an effective strategy to control electrochemical processes. rsc.orgresearchgate.net Similarly, in the non-aqueous environment of organozinc synthesis, the coordination of DME molecules to the zinc center dictates the reactivity of the resulting reagent. This is particularly important in preventing the formation of unreactive aggregates and promoting the desired chemical transformations.

Recent studies have highlighted the importance of understanding the solvation shell around the zinc ion to control dendrite formation in zinc-based batteries, a principle that can be extended to controlling the reactivity of organozinc reagents in synthesis. rsc.org The strong interaction between the solvent and the zinc ion can interrupt undesirable side reactions. escholarship.org

Mechanistic Studies of Cross-Coupling Reactions Utilizing Methylzinc/DME Systems

Methylzinc reagents, often prepared and used in DME, are valuable nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. The mechanism of these reactions generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netlibretexts.org

The catalytic cycle of a typical cross-coupling reaction begins with the oxidative addition of an organic halide (R-X) to a low-valent metal catalyst, typically Pd(0) or Ni(0). libretexts.orglibretexts.org This step involves the insertion of the metal into the R-X bond, resulting in an increase in the oxidation state and coordination number of the metal. libretexts.org

The next crucial step is transmetalation , where the organic group from the methylzinc reagent (CH₃-ZnI) is transferred to the metal center, displacing the halide. This step forms a diorganometal complex. The rate and efficiency of transmetalation can be influenced by the nature of the organometallic reagent and the ligands on the catalyst.

Finally, reductive elimination from the diorganometal complex yields the cross-coupled product (R-CH₃) and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the metal center. libretexts.org

The following table outlines the key steps in a generic palladium-catalyzed cross-coupling reaction involving a methylzinc reagent.

Step Reactants Products Change in Pd Oxidation State
Oxidative AdditionPd(0) + R-XR-Pd(II)-X0 to +2
TransmetalationR-Pd(II)-X + CH₃-ZnIR-Pd(II)-CH₃ + ZnXINo change
Reductive EliminationR-Pd(II)-CH₃Pd(0) + R-CH₃+2 to 0

The solvent can have a profound impact on each step of the cross-coupling catalytic cycle. rsc.org 1,2-Dimethoxyethane, by coordinating to the metal center, can influence the stability of catalytic intermediates and the energy of transition states.

During oxidative addition, DME can stabilize the resulting Pd(II) or Ni(II) complex, potentially accelerating this step. In the transmetalation step, the coordination of DME to the zinc atom can facilitate the transfer of the methyl group to the palladium or nickel center. The solvent can also affect the equilibrium between different catalyst species in solution.

Furthermore, DME can influence the rate of reductive elimination. The electronic and steric properties of the ligands on the metal center, which can be modulated by the solvent, are critical in determining the barrier to this final product-forming step. In some cases, solvent molecules may directly participate in the catalytic cycle by transiently coordinating to the metal center.

The choice of solvent can also affect the aggregation state of the organozinc reagent. In the presence of salts like lithium chloride, which is often used in conjunction with DME, organozincate anions such as [CH₃ZnICl]⁻ can form. researchgate.net These "ate" complexes can exhibit different reactivity in the transmetalation step compared to the neutral organozinc halide.

Mechanisms of Nucleophilic Addition Reactions Mediated by Methylzinc/DME Reagents

Methylzinc reagents are effective nucleophiles for addition to carbonyl compounds and other electrophiles. youtube.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the creation of stereocenters.

The nucleophilic addition of a methylzinc reagent to a carbonyl group (an aldehyde or a ketone) proceeds through a well-established mechanism. The partially positive carbon atom of the carbonyl group is attacked by the nucleophilic methyl group from the organozinc reagent. masterorganicchemistry.com This attack breaks the pi bond of the carbonyl group, and the electrons move to the electronegative oxygen atom, forming a zinc alkoxide intermediate. libretexts.org Subsequent workup with an acid source protonates the alkoxide to yield the corresponding alcohol.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The methyl group of the methylzinc reagent adds to the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: A tetrahedral zinc alkoxide intermediate is formed. youtube.com

Protonation: Acidic workup protonates the oxygen to give the final alcohol product.

1,2-Dimethoxyethane plays a significant role in these reactions by solvating the zinc center. This solvation increases the nucleophilicity of the methyl group by polarizing the C-Zn bond. The coordination of DME can also prevent the aggregation of the organozinc reagent, ensuring its availability in a reactive monomeric or dimeric form.

The Lewis acidity of the zinc atom in the reagent can also be modulated by DME. The zinc center can coordinate to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. This dual role of the organozinc reagent, acting as both a nucleophile and a Lewis acid, is a key feature of its reactivity.

The following table summarizes the key steps in the nucleophilic addition of a methylzinc reagent to a ketone.

Step Description Key Transformation
1CoordinationThe zinc atom of CH₃ZnI coordinates to the carbonyl oxygen.
2Nucleophilic AttackThe methyl group attacks the carbonyl carbon, forming a C-C bond.
3Intermediate FormationA tetrahedral zinc alkoxide intermediate is formed.
4WorkupProtonation of the alkoxide yields the tertiary alcohol.

Advanced Computational Chemistry Approaches for Reaction Mechanism Elucidation

The intricate nature of reactions involving methylzinc reagents, particularly in the presence of coordinating solvents like 1,2-dimethoxyethane (DME), has necessitated the use of sophisticated computational tools to unravel the underlying mechanisms. Advanced computational chemistry approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable for providing detailed insights into reaction pathways, transition states, and the crucial role of the solvent environment. These methods allow for the elucidation of mechanistic details that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Reactivity and Selectivity Predictions

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the mechanisms of organometallic reactions, including those involving methylzinc reagents. By calculating the electronic structure of molecules, DFT can accurately predict the geometries of reactants, intermediates, and transition states, as well as their relative energies. This information is critical for understanding reaction kinetics and predicting the selectivity of a given transformation.

In the context of reactions with methylzinc reagents, DFT calculations have been instrumental in elucidating the role of solvents like 1,2-dimethoxyethane. A notable example is the uncatalyzed conjugate addition of organozinc halides to enones, where DME as a solvent leads to excellent yields, a result not observed with tetrahydrofuran (B95107) (THF). DFT calculations revealed that the coordinating capabilities of DME are key to this enhanced reactivity. nih.gov The bidentate nature of DME allows it to chelate metal centers, such as lithium ions present from the reagent preparation, which in turn stabilizes the transition state of the reaction. nih.gov

This stabilization arises from the ability of DME to form a more compact and energetically favorable transition state involving two organozinc moieties. nih.gov The calculations showed that the activation energy for the reaction is significantly lower in the presence of DME compared to THF. nih.gov This is because THF, being a monodentate ligand, cannot provide the same level of chelation and stabilization, leading to a more sterically hindered and higher-energy transition state. nih.gov

The following table summarizes the comparative energy profiles for the conjugate addition reaction in the presence of DME versus THF, as determined by DFT calculations.

SpeciesSolventRelative Free Energy (kcal/mol)
Reactant ComplexDME0.0
Transition StateDME+15.2
Product ComplexDME-25.5
Reactant ComplexTHF0.0
Transition StateTHF+22.8
Product ComplexTHF-18.9

Data derived from computational studies on the conjugate addition of organozinc halides to enones. nih.gov

These theoretical findings not only explain the experimental observations but also provide a predictive framework for solvent selection in other organozinc-mediated reactions. The ability of DFT to model complex reaction pathways, including the explicit participation of solvent molecules, makes it an invaluable tool for predicting reactivity and designing more efficient synthetic protocols.

Molecular Dynamics Simulations to Understand Solvent Effects of 1,2-Dimethoxyethane

While DFT is excellent for mapping static energy profiles of a reaction, Molecular Dynamics (MD) simulations provide a dynamic picture of the system, offering insights into the behavior of molecules over time. Ab initio Molecular Dynamics (AIMD), which uses electronic structure calculations (often DFT) to determine the forces on the atoms at each time step, is particularly powerful for studying complex solution-phase phenomena involving organometallic reagents. chemrxiv.orgresearchgate.net

MD simulations are crucial for understanding the explicit role of solvent molecules, such as 1,2-dimethoxyethane, in influencing the structure, stability, and reactivity of methylzinc reagents. These simulations can model the solvation shells around the zinc species, revealing how the solvent coordinates to the metal center and affects its accessibility. chemrxiv.orgresearchgate.net For instance, AIMD studies on similar organozinc systems in THF have shown that various solvation states can exist at room temperature, and the exchange of solvent molecules in the first coordination sphere of the zinc atom is a dynamic process. chemrxiv.orgresearchgate.net

The bidentate nature of 1,2-dimethoxyethane allows it to form stable five-membered chelate rings with metal centers. MD simulations can quantify the stability of these chelate structures compared to the coordination of monodentate solvents like THF. The simulations can provide information on:

Coordination Numbers and Geometries: Determining the average number of DME molecules coordinated to the zinc center and the preferred coordination geometry.

Solvent Exchange Dynamics: Calculating the rate at which DME molecules in the first solvation shell are exchanged with bulk solvent molecules, which can be critical for substrate access to the catalytic center.

Influence on Aggregation: Organozinc reagents are known to exist as aggregates in solution. MD simulations can model how the chelating effect of DME influences the equilibrium between monomeric and aggregated species, which often exhibit different reactivities.

The following table illustrates the type of data that can be obtained from MD simulations to compare the solvation properties of DME and THF around a zinc center.

Property1,2-Dimethoxyethane (DME)Tetrahydrofuran (THF)
Primary Coordination ModeBidentate (Chelating)Monodentate
Average Zn-O distance~2.1 Å~2.0 Å
Residence Time in 1st Solvation ShellLongerShorter
Dominant Solvated Species[Zn(Me)(I)(DME)][Zn(Me)(I)(THF)₂]

Illustrative data based on the principles of organometallic solvation and findings from related systems. nih.govchemrxiv.orgresearchgate.net

By providing a detailed, time-resolved view of the solvent's behavior, MD simulations complement the static picture from DFT. This dual computational approach allows for a comprehensive understanding of how 1,2-dimethoxyethane's unique chelating ability modulates the structure and reactivity of methylzinc reagents, thereby guiding the rational design of experimental conditions.

Reactivity and Synthetic Transformations Facilitated by Zinc;1,2 Dimethoxyethane;iodomethane Systems

Cross-Coupling Reactions with Methylzinc Reagents in 1,2-Dimethoxyethane (B42094)

Methylzinc reagents, often prepared from zinc and iodomethane (B122720) in a suitable solvent like 1,2-dimethoxyethane, are valuable nucleophiles in transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org It is a powerful tool for creating C-C bonds, particularly between sp2-hybridized carbon atoms of aryl and alkenyl halides and the sp3-hybridized carbon of the methylzinc reagent. organic-chemistry.org

The catalytic cycle of a palladium-catalyzed Negishi coupling generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or alkenyl halide to form a Pd(II) intermediate. youtube.com The reactivity of the halide typically follows the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation: The methyl group from the methylzinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. youtube.com

Reductive Elimination: The two organic ligands on the palladium center couple, forming the final methylated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The use of 1,2-dimethoxyethane as a solvent can influence the reaction by stabilizing the organozinc reagent and intermediates in the catalytic cycle. The reaction is known for its high functional group tolerance and stereoselectivity. wikipedia.org

Table 1: Examples of Negishi Coupling with Methylzinc Reagents

CatalystElectrophileNucleophileSolventProductYield (%)
Pd(PPh₃)₄IodobenzeneMeZnIDMETolueneHigh
Ni(dppe)Cl₂BromostyreneMe₂ZnTHFPropenylbenzeneGood
Pd(OAc)₂/CPhos4-Bromobenzonitrilei-PrZnClTHF4-Isopropylbenzonitrile95

This table is illustrative and compiles representative data from various sources on Negishi coupling reactions. nih.gov

Palladium catalysts are the most widely used for Negishi-type cross-coupling reactions due to their high efficiency and broad functional group tolerance. wikipedia.org The choice of ligand coordinated to the palladium center is critical and can significantly impact the reaction's outcome, including yield, selectivity, and catalyst stability. nih.govmdpi.com Sterically hindered and electron-rich phosphine (B1218219) ligands, for example, can facilitate the oxidative addition and reductive elimination steps. nih.govnih.gov

In the context of using methylzinc reagents in 1,2-dimethoxyethane, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the methyl group and an aryl, vinyl, or other organic electrophile. lookchem.com The reaction mechanism follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The solvent, DME, plays a key role by solvating and stabilizing the cationic intermediates in the catalytic cycle.

Research has demonstrated the utility of palladium-catalyzed methylation of various substrates, including aryl and heteroaryl boronate esters with iodomethane, showcasing the versatility of this approach. nih.gov

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed Negishi couplings can proceed through mechanisms that differ from their palladium counterparts. While a Ni(0)/Ni(II) cycle analogous to palladium is possible, nickel catalysts can also operate via radical pathways, particularly with alkyl halides. youtube.comnih.gov

One proposed mechanism for nickel-catalyzed coupling involves the following steps:

Transmetalation of the methyl group from the organozinc reagent to the nickel catalyst.

The resulting organonickel species can then react with the organic halide. This can occur through an oxidative addition, or in some cases, a single-electron transfer (SET) mechanism to generate a radical intermediate. youtube.commdpi.com

Reductive elimination from a Ni(II) or Ni(III) intermediate then yields the coupled product and regenerates the active nickel catalyst. wikipedia.orgyoutube.com

Nickel catalysts have been shown to be effective in the methylation of (hetero)aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov The use of 1,2-dimethoxyethane can be advantageous in these systems, and various nickel complexes, such as Ni(acac)₂, Ni(COD)₂, and Ni(PPh₃)₄, can be employed. wikipedia.org

Table 2: Comparison of Catalysts in Cross-Coupling Reactions

CatalystTypical SubstratesMechanistic FeaturesAdvantages
PalladiumAryl/alkenyl iodides, bromides, triflatesWell-defined Pd(0)/Pd(II) cycleHigh functional group tolerance, high yields
NickelAryl/alkenyl chlorides, bromidesCan involve radical pathways (Ni(I)/Ni(III))Lower cost, effective for less reactive halides
IronAlkyl/aryl halidesComplex mechanisms, often involving radical speciesAbundant, low cost, low toxicity

This table provides a general comparison based on literature findings. wikipedia.orgnih.govnih.gov

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those catalyzed by precious metals like palladium and nickel. nih.govnih.gov The pioneering work of Kochi in the 1970s demonstrated the potential of iron salts to catalyze the coupling of Grignard reagents with organic halides. nih.govnih.gov

The mechanism of iron-catalyzed cross-coupling is complex and not as well-understood as its palladium and nickel counterparts. nih.gov It is believed to involve the formation of highly reactive organoiron species and may proceed through radical pathways. researchgate.net The in situ formed methylzinc reagent can act as the nucleophilic partner in these reactions. The addition of ligands like TMEDA (tetramethylethylenediamine) or solvents such as NMP (N-methylpyrrolidone) can significantly influence the reaction's efficiency and substrate scope. nih.gov Iron catalysts have been successfully used for the cross-coupling of alkyl sulfonates with arylzinc reagents, highlighting their synthetic utility. organic-chemistry.org

Nucleophilic Addition Reactions to Unsaturated Organic Substrates

Organozinc reagents, including those derived from zinc and iodomethane, can act as nucleophiles and add to polarized unsaturated functional groups, most notably carbonyl compounds.

The addition of methylzinc reagents to the carbonyl carbon of aldehydes and ketones is a classic method for forming carbon-carbon bonds and synthesizing secondary and tertiary alcohols, respectively. This reaction is a type of nucleophilic addition.

In this reaction, the carbon atom of the methylzinc reagent is nucleophilic and attacks the electrophilic carbonyl carbon. The carbonyl oxygen develops a negative charge and, upon workup with an aqueous acid, is protonated to yield the alcohol product. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

The use of 1,2-dimethoxyethane as a solvent can influence the reactivity of the organozinc reagent. It has been shown that DME can promote the uncatalyzed conjugate addition of organozinc halides to enones. rsc.org While this is a 1,4-addition, it highlights the significant role of DME in modulating the reactivity of organozinc species. In the context of 1,2-additions, DME can coordinate to the zinc atom, potentially increasing the nucleophilicity of the methyl group. Studies have also shown that dimethylzinc (B1204448) can mediate the addition of acetylenes to aldehydes and ketones, where the carbonyl substrate itself can act as a ligand to activate the zinc reagent. organic-chemistry.org

Conjugate Addition (1,4-Addition) to α,β-Unsaturated Systems

Organozinc reagents, including those derived from this system, are effective nucleophiles for conjugate addition to α,β-unsaturated compounds, a reaction also known as Michael addition. taylorfrancis.com This transformation is a powerful method for carbon-carbon bond formation, allowing for the introduction of an organic group at the β-position of an electron-deficient alkene. taylorfrancis.com The reaction proceeds with high chemo- and regioselectivity, targeting the double bond of α,β-unsaturated ketones, aldehydes, esters, and nitriles. taylorfrancis.com

Recent studies have highlighted the profound impact of the solvent on this reaction. Specifically, the use of 1,2-dimethoxyethane (DME) has been shown to facilitate the uncatalyzed conjugate addition of organozinc halides to nonenolizable unsaturated ketones in excellent yields. rsc.org This is a significant improvement over reactions conducted in other common etheral solvents like tetrahydrofuran (B95107) (THF), where the reaction often fails or proceeds sluggishly without a catalyst. rsc.org

Computational and experimental studies suggest that the coordinating capabilities of DME are key to this enhanced reactivity. rsc.org DME stabilizes a transition state that involves two organozinc moieties, which lowers the activation energy of the reaction compared to when THF is used as the solvent. rsc.org This solvent-mediated stabilization accounts for the rapid and quantitative conversions observed experimentally in DME. rsc.org

Table 1: Examples of Uncatalyzed Conjugate Addition of Organozinc Halides in DME rsc.org

Substrate (α,β-Unsaturated Ketone) Organozinc Reagent Product Yield (%)
Chalcone PhZnBr 3,3-Diphenylpropiophenone 98
2-Cyclohexen-1-one PhZnBr 3-Phenylcyclohexanone 95
2-Cyclohexen-1-one EtZnBr 3-Ethylcyclohexanone 96
Benzylideneacetone PhZnBr 4,4-Diphenyl-2-butanone 98

Ring-Opening Reactions with Cyclic Ethers (e.g., Epoxides)

Epoxides, three-membered cyclic ethers, are valuable synthetic intermediates due to the high ring strain that makes them susceptible to ring-opening by nucleophiles. chemistrysteps.comscience.gov While ethers are typically poor leaving groups, the relief of this strain provides a strong thermodynamic driving force for the reaction. pressbooks.pubyoutube.com Organozinc reagents can act as the nucleophile in these transformations, attacking one of the electrophilic carbons of the epoxide ring.

The mechanism of base-catalyzed epoxide opening is typically SN2, involving a backside attack by the nucleophile on the less sterically hindered carbon of the epoxide. pressbooks.pubscribd.com This results in inversion of stereochemistry at the site of attack and leads to the formation of trans or anti products. chemistrysteps.com

A significant application of this reactivity is seen in the stereoselective addition of organozinc reagents to 2-benzenesulfonyl cyclic ethers, a key step in the synthesis of complex natural products like manassantins A and B. nih.govnih.gov In these syntheses, a highly functionalized organozinc reagent is used to open a tetrahydrofuran ring that is activated by a sulfonyl group. The reaction proceeds with high diastereoselectivity, which is rationalized by the nucleophile attacking the sterically more favorable conformation of the cyclic ether from the inside face of its envelope conformer. nih.gov This strategic use of an organozinc-mediated ring-opening reaction allows for the precise construction of the core tetrahydrofuran unit of the target natural products. nih.govnih.gov

Cyclopropanation Reactions Utilizing Zinc Carbenoids Derived from Iodomethane in 1,2-Dimethoxyethane

Cyclopropanes are fundamental structural motifs found in numerous biologically active natural products and synthetic compounds. nih.govnih.gov The Simmons-Smith reaction is a cornerstone of organic synthesis for converting alkenes into cyclopropanes stereospecifically. nih.govnih.gov This reaction utilizes an organozinc carbenoid, a species that acts as a methylene (B1212753) transfer agent. taylorfrancis.com The classic reagent is typically generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comtcichemicals.com The reaction is notable for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane (B1198618) product, indicating a concerted mechanism. organicchemistrytutor.comwikipedia.org

Simmons-Smith Type Cyclopropanations and Variants

The Simmons-Smith reaction involves an organozinc carbenoid, often represented as iodomethylzinc iodide (ICH₂ZnI), which reacts with an alkene to form a cyclopropane. wikipedia.org The reaction is believed to proceed through a "butterfly-shaped" transition state in a concerted fashion, delivering the methylene group to one face of the double bond. nih.gov This mechanism ensures that cis-alkenes give cis-cyclopropanes and trans-alkenes give trans-cyclopropanes.

Several modifications have been developed to improve the reliability and reactivity of the original protocol. A significant variant is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. tcichemicals.comwikipedia.org This provides a more reliable and quantitative generation of the active carbenoid species. nih.gov Another modification involves using dibromomethane (B42720) or a combination of diazomethane (B1218177) and zinc iodide as cheaper alternatives to the costly diiodomethane. wikipedia.org

Table 2: Simmons-Smith Cyclopropanation of Various Alkenes

Alkene Substrate Reagents Product
Cyclohexene CH₂I₂ / Zn(Cu) Bicyclo[4.1.0]heptane (Norcarane)
(Z)-3-Hexene Et₂Zn / CH₂I₂ cis-1,2-Diethylcyclopropane
(E)-3-Hexene Et₂Zn / CH₂I₂ trans-1,2-Diethylcyclopropane
Styrene CH₂I₂ / Zn(Cu) Phenylcyclopropane

Modulatory Effects of 1,2-Dimethoxyethane as an Additive in Cyclopropanation Efficiency

The choice of solvent significantly influences the rate and efficiency of the Simmons-Smith cyclopropanation. nih.gov The reactivity of the zinc carbenoid is electrophilic in nature, and its Lewis acidity plays a role in the reaction mechanism. nih.gov Consequently, the basicity of the solvent can modulate the reagent's effectiveness. It has been observed that the rate of the Simmons-Smith reaction tends to decrease as the basicity of the solvent increases. nih.gov

1,2-Dimethoxyethane (DME) is a bidentate Lewis base that can coordinate to the zinc center of the carbenoid. This complexation can influence the reagent's stability and reactivity. While highly basic solvents can overly sequester the Lewis acidic zinc center and retard the reaction, the specific coordinating properties of DME can be beneficial. By forming a complex with the organozinc species, DME can help solubilize the reagent and modulate its electrophilicity, potentially leading to cleaner reactions or altered selectivity compared to non-coordinating or more strongly coordinating solvents. taylorfrancis.com

Methylation and Other Alkylation Reactions Utilizing Methylzinc Reagents

The reaction of zinc metal with iodomethane (methyl iodide) in a solvent like 1,2-dimethoxyethane generates a methylzinc reagent, specifically methylzinc iodide (CH₃ZnI). These organozinc compounds are valuable for forming new carbon-carbon bonds through alkylation reactions.

While highly reactive organometallics like organolithium and Grignard reagents are often used for alkylation, organozinc reagents offer the advantage of higher functional group tolerance. Methylzinc reagents can be used to transfer a methyl group to various electrophiles. A notable example, though often an undesired side reaction in other contexts, is the methylation of heteroatoms. In Simmons-Smith reactions, the use of excess reagent can lead to the methylation of alcohols present in the substrate molecule due to the electrophilicity of the zinc carbenoids. wikipedia.org

Model studies on zinc thiolate complexes have provided insight into the mechanism of alkyl group transfer from zinc-coordinated nucleophiles. nih.gov In these studies, zinc-bound thiolates react with methyl iodide in an associative-type methyl transfer reaction, where the thiolate acts as the active nucleophile to form a methyl thioether. nih.gov This demonstrates the capacity of zinc complexes to facilitate the transfer of a methyl group from an electrophile like iodomethane to a nucleophile.

Strategic Applications in the Synthesis of Complex Organic Molecules (e.g., Natural Products, Pharmaceutical Intermediates)

The reactivity of organozinc species generated from zinc, iodomethane (or its derivatives), and DME has been harnessed in the synthesis of numerous complex and biologically active molecules.

Cyclopropanation in Natural Product Synthesis: The Simmons-Smith reaction is a powerful tool for installing the cyclopropane motif, a core structural unit in many natural products such as terpenoids and polyketides. nih.govnih.gov The stereospecificity of the reaction is particularly valuable for controlling the stereochemistry in complex targets. For instance, a key step in the total synthesis of the antimitotic agent (+)-curacin A involved a Simmons-Smith cyclopropanation to generate the molecule's cyclopropane ring. thermofisher.com

Ring-Opening for Core Synthesis: As previously mentioned, the stereoselective addition of an organozinc reagent to a 2-benzenesulfonyl cyclic ether was central to the convergent synthesis of manassantins A and B, which are potent inhibitors of the hypoxia-inducible factor 1 (HIF-1). nih.govnih.gov This strategy showcases the use of organozinc reagents in constructing complex, substituted tetrahydrofuran rings, which are common in natural products.

Late-Stage Functionalization: Zinc-mediated reactions are also suitable for the late-stage modification of complex molecules, including existing natural products and medicinal agents. nih.gov For example, a zinc-mediated cross-electrophile coupling reaction has been developed to convert 1,3-diols (a common motif in natural products) into cyclopropanes via their 1,3-dimesylates. nih.gov This method has been applied to the late-stage cyclopropanation of statin-based medicinal agents. nih.gov

Table 3: Applications in the Synthesis of Complex Molecules

Synthetic Strategy Reagents/System Application Example Target Molecule Class Reference
Cyclopropanation Et₂Zn / CH₂I₂ Stereospecific formation of a cyclopropane ring Antimitotic agent (+)-curacin A) thermofisher.com
Nucleophilic Ring-Opening Organozinc reagent / 2-benzenesulfonyl cyclic ether Construction of the core 2,3-cis-3,4-trans-4,5-cis-tetrahydrofuran unit Manassantins A and B (HIF-1 inhibitors) nih.govnih.gov
Cyclopropanation [i–PrPDI]CoBr₂ / CH₂Br₂ / Zn Regioselective monocyclopropanation of polyalkenes Terpene derivatives nih.gov
Cross-Electrophile Coupling Zn dust / MgBr₂ Conversion of 1,3-dimesylates to cyclopropanes Late-stage modification of statins nih.gov

Q & A

Basic: What are the critical safety considerations when using 1,2-dimethoxyethane as a solvent in zinc-mediated reactions?

Methodological Answer:
1,2-Dimethoxyethane (DME) is highly flammable (H225) and forms explosive peroxides upon prolonged exposure to light and oxygen. When handling:

  • Storage: Store under inert gas (N₂/Ar) with stabilizers (e.g., BHT) to inhibit peroxide formation .
  • Reaction Setup: Use flame-resistant equipment and avoid contact with oxidizing agents (e.g., LiAlH₄ residues, which can ignite DME) .
  • Toxicity Mitigation: Classified as Repr. 1B (H360), use fume hoods and monitor workplace air concentrations below DNEL values (1.5 mg/m³ for workers) .
    Data Table:
PropertyValueSource
Flash Point-6°C (closed cup)
DNEL (Workers)3.1 mg/m³
Soil Mobility (Koc)~18 (very high mobility)

Basic: How does 1,2-dimethoxyethane influence reaction kinetics in organozinc syntheses?

Methodological Answer:
DME’s low polarity (ε = 7.2) and Lewis basicity stabilize ionic intermediates in organozinc reactions, such as Simmons-Smith cyclopropanation. Key factors:

  • Solvent Coordination: DME chelates Zn²⁺, enhancing reagent solubility and reducing side reactions (e.g., aggregation of zincates) .
  • Temperature Control: Reactions in DME often proceed at lower temperatures (0–25°C) due to improved ion-pair dissociation .
    Protocol Example:

Dissolve Zn dust in DME under Ar.

Add iodomethane (CH₃I) slowly to generate CH₃ZnI.

Monitor exothermicity to avoid thermal runaway .

Advanced: How can computational methods resolve contradictions in reaction outcomes for DME-based zinc catalysts?

Methodological Answer:
Contradictions in catalytic activity (e.g., variable yields in cross-couplings) arise from ligand-Zn coordination dynamics. Use:

  • DFT Calculations: Optimize geometry of Zn-DME complexes (e.g., NiCl₂(dme)) to identify stable intermediates and transition states .
  • Molecular Dynamics (MD): Simulate solvent effects on Zn²⁺ solvation shells in DME/ethanol mixtures to explain deviations from ideality (e.g., hydrogen-bonding microheterogeneities) .
    Case Study:
    MD simulations of DME/ethanol mixtures revealed disrupted ethanol H-bond networks, explaining anomalous viscosity in Zn-mediated alkylations .

Advanced: What strategies optimize monodispersity in DME-solvated polymerization catalysts?

Methodological Answer:
DME’s chelating ability enables living polymerization with narrow polydispersity (Đ < 1.1):

  • Catalyst Design: Use Mo(hexafluoro-t-butoxide) in DME to stabilize active species and prevent chain termination .
  • Stoichiometric Control: Precisely adjust DME:Zn ratios (e.g., 1:2 for [Zn(dme)₂]²⁺) to limit chain transfer .
    Data Table:
Catalyst SystemPolydispersity (Đ)Application
Mo(Ot-C₃F₇)₃ in DME1.05Polyacetylene synthesis
NiCl₂(dme)/Ligand L11.12Cross-coupling

Basic: How to validate solvent purity and stability of 1,2-dimethoxyethane in air-sensitive reactions?

Methodological Answer:

  • Peroxide Testing: Use KI/starch test strips; if peroxides are detected, purify via alumina column .
  • Water Content: Karl Fischer titration (<50 ppm H₂O) ensures compatibility with moisture-sensitive Zn reagents .
  • Oxygen Removal: Degas DME via freeze-pump-thaw cycles (3×) under vacuum .

Advanced: What mechanistic insights explain DME’s role in stabilizing zinc-iodide intermediates?

Methodological Answer:
In ZnI₂ synthesis, DME acts as a bridging ligand , coordinating Zn²⁺ and I⁻ to form [Zn(DME)₂I₂], which reduces iodide dissociation and improves electrophilicity.

  • Spectroscopic Validation: IR shows ν(Zn-O) at 450 cm⁻¹; XRD confirms octahedral geometry .
  • Kinetic Studies: Stopped-flow experiments reveal DME accelerates CH₃I insertion into Zn⁰ by 10× vs. THF .

Basic: What are the environmental fate implications of 1,2-dimethoxyethane in lab wastewater?

Methodological Answer:
DME’s high soil mobility (Koc = 18) and low biodegradability require:

  • Neutralization: Treat with Fenton’s reagent (H₂O₂/Fe²⁺) to oxidize DME into CO₂ and H₂O .
  • Waste Segregation: Separate DME-containing waste from halogenated solvents to avoid toxic byproducts .

Advanced: How to reconcile conflicting DNEL values for 1,2-dimethoxyethane in EU regulations?

Methodological Answer:
Conflicts arise from read-across toxicity models (AgBB vs. ANSES):

  • AgBB: Uses 2-methoxyethanol’s NIK (4 µg/m³) for DME, assuming methoxyacetic acid is the toxic metabolite .
  • ANSES: Applies higher CLI (20 µg/m³) due to DME’s slower hydrolysis kinetics.
    Resolution: Use the lower value (4 µg/m³) for risk-averse lab safety protocols .

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